molecular formula C10H11FN4O3 B038423 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine CAS No. 117525-25-4

9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine

カタログ番号 B038423
CAS番号: 117525-25-4
分子量: 254.22 g/mol
InChIキー: SLWSQPYUSBXANQ-JFWOZONXSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine, also known as FddA, is a synthetic nucleoside analog that has gained significant attention in the field of medicinal chemistry. This compound has shown promising results in the treatment of viral infections and cancer.

作用機序

9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine exerts its antiviral and anticancer effects by inhibiting the activity of viral and cellular DNA polymerases. Specifically, 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine is incorporated into the growing DNA chain, leading to chain termination and inhibition of DNA synthesis. This results in the inhibition of viral replication and cancer cell growth.
Biochemical and Physiological Effects
9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine has been shown to have minimal toxicity in vitro and in vivo. It is rapidly metabolized in the liver and excreted in the urine. 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine has also been shown to have a low potential for drug interactions, making it an attractive candidate for combination therapy.

実験室実験の利点と制限

One of the main advantages of 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine is its broad-spectrum antiviral and anticancer activity. This makes it a promising candidate for the development of novel therapeutics. However, 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine has some limitations in lab experiments. It is not water-soluble, which can make it difficult to administer in vivo. Additionally, 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine has a short half-life, which can limit its efficacy.

将来の方向性

There are several future directions for the development of 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine as a therapeutic agent. One potential application is in the treatment of drug-resistant viral infections. 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine has shown activity against drug-resistant strains of HIV and HBV, making it a promising candidate for combination therapy. Another potential application is in the development of targeted anticancer therapies. 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine has been shown to have activity against a variety of cancer cell lines, and further research is needed to determine its potential as a targeted therapy. Additionally, the development of water-soluble formulations and prodrugs of 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine may improve its efficacy in vivo.

合成法

The synthesis of 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine involves the conversion of hypoxanthine to 9-(2,3-dideoxy-2-fluoro-beta-D-threo-pentofuranosyl)hypoxanthine. This is achieved by the reaction of hypoxanthine with 2,3-anhydro-5-O-(4,4'-dimethoxytrityl)-beta-D-ribofuranose in the presence of trifluoroacetic acid. The resulting intermediate is then treated with 2,2'-anhydrous difluorochloromethane to produce 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine.

科学的研究の応用

9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine has been extensively studied for its antiviral and anticancer properties. It has been shown to inhibit the replication of several viruses, including human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV). 9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine has also demonstrated potent activity against a variety of cancer cell lines, including breast, lung, and colon cancer.

特性

CAS番号

117525-25-4

製品名

9-(2,3-Dideoxy-2-fluoro-betad-threo-pentofuranosyl)hypoxanthine

分子式

C10H11FN4O3

分子量

254.22 g/mol

IUPAC名

9-[(2R,3S,5S)-3-fluoro-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one

InChI

InChI=1S/C10H11FN4O3/c11-6-1-5(2-16)18-10(6)15-4-14-7-8(15)12-3-13-9(7)17/h3-6,10,16H,1-2H2,(H,12,13,17)/t5-,6-,10+/m0/s1

InChIキー

SLWSQPYUSBXANQ-JFWOZONXSA-N

異性体SMILES

C1[C@H](O[C@H]([C@H]1F)N2C=NC3=C2NC=NC3=O)CO

SMILES

C1C(OC(C1F)N2C=NC3=C2N=CNC3=O)CO

正規SMILES

C1C(OC(C1F)N2C=NC3=C2NC=NC3=O)CO

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。